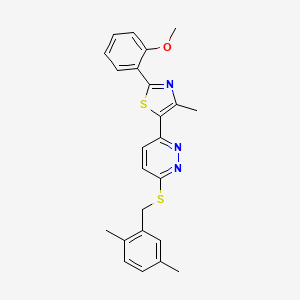

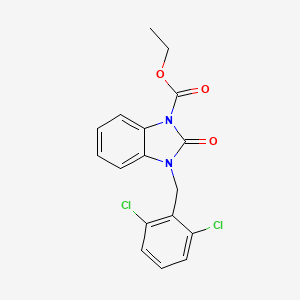

![molecular formula C21H19N3O4 B2891520 N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941885-18-3](/img/structure/B2891520.png)

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide, also known as EN6, is a synthetic compound that belongs to the pyridine carboxamide family. It has been extensively studied for its potential use in scientific research, particularly in the fields of biochemistry and pharmacology. EN6 is a versatile compound that can be used in a wide range of applications, from drug development to understanding the mechanisms of disease.

Applications De Recherche Scientifique

Antidepressant and Nootropic Agents

Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones : This study describes the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds exhibited antidepressant and nootropic activities, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Asha B. Thomas et al., 2016).

Enantioselective Syntheses

Enantioselective Michael Reactions : This research focuses on the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with good to excellent diastereoselectivity. Such reactions are crucial for the synthesis of complex organic compounds with potential applications in medicinal chemistry and drug development (Revial et al., 2000).

Cerebral Vasodilators

Determination of a New Cerebral Vasodilator : This study presents a sensitive method for quantifying a novel cerebral vasodilator, YC-93, in plasma. YC-93 is structurally related to pyridine analogues, demonstrating the importance of such compounds in developing therapeutic agents for treating cerebral conditions (S. Higuchi et al., 1975).

Radiosensitizers and Cytotoxins

Synthesis of Nitrothiophenes : Research on 2- and 3-nitrothiophene-5-carboxamides explored their efficacy as radiosensitizers and bioreductively activated cytotoxins. This highlights the role of nitro-substituted compounds in cancer therapy, suggesting possible research directions for related compounds in oncology (M. Threadgill et al., 1991).

Vasodilators and Antihypertensive Agents

Antihypertensive Agents and Coronary Vessel Dilators : A study on 1,4-dihydropyridines bearing carboxy functions and substituted in the 4-position by phenyl groups revealed their potential as antihypertensive agents and coronary vessel dilators. This underscores the therapeutic significance of pyridine derivatives in cardiovascular diseases (W. Abernathy, 1978).

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-2-16-7-3-4-9-19(16)22-21(26)17-10-11-20(25)23(14-17)13-15-6-5-8-18(12-15)24(27)28/h3-12,14H,2,13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLSAMIXYLIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzyloxy)-3-[(furan-2-ylmethyl)amino]-4-oxobutanoic acid (non-preferred name)](/img/structure/B2891439.png)

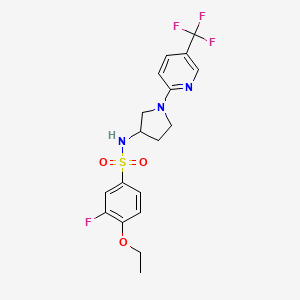

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2891444.png)

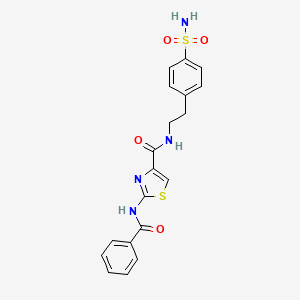

![3-bromo-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891449.png)

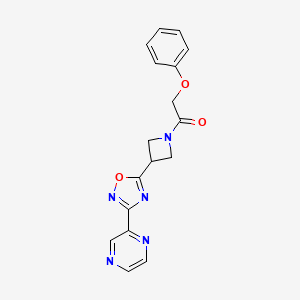

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B2891451.png)

![3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2891454.png)

![1-[(Oxan-4-yl)methoxy]isoquinoline](/img/structure/B2891455.png)

![N-(3-methylphenyl)-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2891459.png)